N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-difluorobenzenesulfonamide
Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-difluorobenzenesulfonamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and a difluorobenzenesulfonamide group, which contributes to its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-difluorobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized by reacting catechol with dihalomethanes in the presence of a base and a phase-transfer catalyst.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using appropriate alkyl halides.
Sulfonamide Formation: The final step involves the reaction of the benzodioxole derivative with 3,4-difluorobenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is particularly relevant in the context of its anticancer activity.
Comparison with Similar Compounds
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-difluorobenzenesulfonamide can be compared with other similar compounds, such as:
N-ethyl pentylone: A synthetic cathinone with stimulant properties.
Pentylone: Another synthetic cathinone with similar stimulant effects.
Eutylone: An isomer of pentylone with comparable pharmacological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,4-difluorobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4S/c1-9(10-2-5-14-15(6-10)22-8-21-14)18-23(19,20)11-3-4-12(16)13(17)7-11/h2-7,9,18H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYQDRJVDJPRQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC(=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.